molecular formula C12H15NS B14329086 Benzenamine, N-2-propenyl-2-(2-propenylthio)- CAS No. 102968-93-4

Benzenamine, N-2-propenyl-2-(2-propenylthio)-

Cat. No.: B14329086
CAS No.: 102968-93-4
M. Wt: 205.32 g/mol
InChI Key: FBUKQPCASPHYFN-UHFFFAOYSA-N
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Description

Benzenamine, N-2-propenyl-2-(2-propenylthio)- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzene ring attached to an amine group, with additional propenyl and propenylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-2-propenyl-2-(2-propenylthio)- typically involves the reaction of benzenamine with propenyl and propenylthio reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-2-propenyl-2-(2-propenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenyl groups to saturated alkyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alkylated derivatives, and various substituted benzenamine compounds.

Scientific Research Applications

Benzenamine, N-2-propenyl-2-(2-propenylthio)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Benzenamine, N-2-propenyl-2-(2-propenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenyl and propenylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, leading to changes in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-(2-propenyl)-: Similar structure but lacks the propenylthio group.

    N-Methylaniline: Contains a methyl group instead of propenyl and propenylthio groups.

    N-Ethyl-N-methylcyclopentylamine: Different alkyl substituents on the nitrogen atom.

Uniqueness

Benzenamine, N-2-propenyl-2-(2-propenylthio)- is unique due to the presence of both propenyl and propenylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

CAS No.

102968-93-4

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

N-prop-2-enyl-2-prop-2-enylsulfanylaniline

InChI

InChI=1S/C12H15NS/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3-8,13H,1-2,9-10H2

InChI Key

FBUKQPCASPHYFN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=CC=C1SCC=C

Origin of Product

United States

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